Glycosylation Efficiency: Nonfunctionalized 6-Chloro-7-deazapurine Outperforms 2-Amino-Protected Congener by 2.5-Fold in Tubercidin Synthesis
In the synthesis of the natural product tubercidin, glycosylation of nonfunctionalized 6-chloro-7-deazapurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose proceeded in 45% isolated yield, enabling a concise two-step route to tubercidin after amination and deprotection. By contrast, under identical reaction conditions, the pivaloylated 2-amino-6-chloro-7-deazapurine gave only 18% glycosylation yield . This 2.5-fold yield difference is attributed to steric hindrance and misdirected glycosylation toward the exocyclic amino substituent when a bulky pivaloyl protecting group is present. The nonfunctionalized 6-chloro scaffold thus provides a more efficient entry point for ribonucleoside construction.
| Evidence Dimension | Glycosylation yield with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose |
|---|---|
| Target Compound Data | 45% isolated yield (nonfunctionalized 6-chloro-7-deazapurine) |
| Comparator Or Baseline | 18% isolated yield (pivaloylated 2-amino-6-chloro-7-deazapurine) |
| Quantified Difference | 2.5-fold higher yield for the 6-chloro-7-deazapurine scaffold |
| Conditions | Glycosylation with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose; followed by amination and deprotection to yield tubercidin; J. Org. Chem. 2018 |
Why This Matters
For procurement decisions in nucleoside synthesis programs, the 45% glycosylation yield of the nonfunctionalized 6-chloro-7-deazapurine translates to significantly higher throughput and lower cost per gram of final nucleoside product compared to amino-protected alternatives.
- [1] Ingale, S.A. et al. Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. J. Org. Chem., 2018, 83(15), 8589-8595. DOI: 10.1021/acs.joc.8b00343. PMID: 29911384. View Source
